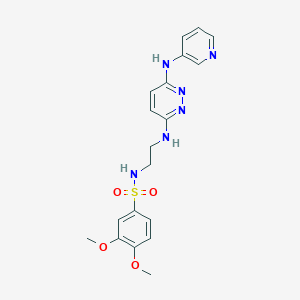
3,4-dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cardiovascular health. This article synthesizes current research findings, including biological activity, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted benzene ring, along with a pyridazine moiety that enhances its biological activity. The structural formula can be represented as follows:
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly c-Met and PI3K. These kinases are crucial in the regulation of cellular growth and survival, making them attractive targets for cancer therapy. For instance, studies have shown that derivatives of this compound can inhibit c-Met kinase activity, leading to reduced proliferation of cancer cells .
Cardiovascular Effects
The compound's sulfonamide structure suggests potential cardiovascular benefits. A study on related benzenesulfonamide derivatives demonstrated their ability to lower perfusion pressure in isolated rat heart models. This indicates a possible role in managing hypertension or other cardiovascular conditions . The experimental design involved various doses of benzenesulfonamide derivatives, highlighting significant effects on coronary resistance and perfusion pressure.
| Compound | Dose (nM) | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |
|---|---|---|---|
| Control | - | 80 | 0.15 |
| Compound 1 | 0.001 | 75 | 0.12 |
| Compound 2 | 0.001 | 70 | 0.10 |
| Compound 3 | 0.001 | 68 | 0.08 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. Theoretical models suggest that it may act as a calcium channel blocker, which could contribute to its cardiovascular effects . The interaction with calcium channels was evaluated using proteins known to bind calcium channel blockers, providing insights into its mechanism of action.
Case Studies
In clinical settings, similar compounds have been evaluated for their effectiveness in treating conditions like pulmonary hypertension and heart failure. For example, derivatives have shown efficacy in reducing pulmonary vascular resistance in animal models . These findings support the hypothesis that sulfonamide derivatives can exert beneficial effects on the cardiovascular system.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-28-16-6-5-15(12-17(16)29-2)30(26,27)22-11-10-21-18-7-8-19(25-24-18)23-14-4-3-9-20-13-14/h3-9,12-13,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFVZIBOXJMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













